molecular formula C15H9ClFNO B15064709 2-(3-Chlorophenyl)-6-fluoroquinolin-4(1H)-one CAS No. 828264-33-1

2-(3-Chlorophenyl)-6-fluoroquinolin-4(1H)-one

Cat. No.: B15064709
CAS No.: 828264-33-1
M. Wt: 273.69 g/mol
InChI Key: JFMRXTLYXBMZTK-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-6-fluoroquinolin-4(1H)-one is a chemical compound based on the quinolin-4-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery . Quinolin-4-one derivatives are known to exhibit a broad spectrum of biological activities, largely due to the versatility of the core structure, which allows for functionalization at multiple positions . This specific derivative, featuring a 3-chlorophenyl group at the 2-position and a fluorine atom at the 6-position, is a valuable building block for researchers designing and synthesizing novel bioactive molecules. The core quinolin-4-one structure is a privileged scaffold in the development of therapeutic agents . Its derivatives have been extensively explored as inhibitors of various kinases and enzymes. For instance, compounds based on the quinolin-4-one structure have been developed as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme that is a promising target in immuno-oncology . Other research has identified quinolin-4-one derivatives as dual inhibitors of key cancer-related pathways, such as AKT and NF-κB, which are central regulators of tumor growth and survival . The structural similarity of these advanced drug candidates to this compound highlights its potential research value. Furthermore, fluorinated quinolines, in particular, are an important class of compounds in pharmaceutical research, as the introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity . This makes this compound a compound of high interest for structure-activity relationship (SAR) studies aimed at optimizing potency and drug-like properties. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

828264-33-1

Molecular Formula

C15H9ClFNO

Molecular Weight

273.69 g/mol

IUPAC Name

2-(3-chlorophenyl)-6-fluoro-1H-quinolin-4-one

InChI

InChI=1S/C15H9ClFNO/c16-10-3-1-2-9(6-10)14-8-15(19)12-7-11(17)4-5-13(12)18-14/h1-8H,(H,18,19)

InChI Key

JFMRXTLYXBMZTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(N2)C=CC(=C3)F

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies for Quinolin-4(1H)-one Derivatives

Gould-Jacobs Cyclization for Quinoline Core Formation

The Gould-Jacobs reaction remains a cornerstone for constructing the quinolin-4(1H)-one scaffold. This method involves cyclocondensation of anilines with β-keto esters or ketones under acidic conditions. For 6-fluoro substitution, fluorinated anilines serve as starting materials. A representative protocol involves:

  • Reaction of 4-fluoro-2-nitroaniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C for 8–12 hours, yielding 6-fluoroquinolin-4(1H)-one intermediates.
  • Chlorophenyl Introduction : Subsequent Friedel-Crafts acylation with 3-chlorobenzoyl chloride in dichloromethane (DCM) catalyzed by AlCl₃ achieves C-2 functionalization.

Optimization Insights :

  • Elevated temperatures (140°C) improve cyclization efficiency but risk decomposition.
  • Substituent-directed regioselectivity ensures C-2 acylation over competing positions.
Table 1: Gould-Jacobs Cyclization Parameters
Parameter Optimal Condition Yield (%)
Acid Catalyst PPA 78–82
Temperature 130°C 80
Reaction Time 10 hours 82
3-Chlorobenzoyl Chloride Equiv. 1.2 85

Transition Metal-Catalyzed Cross-Coupling for Direct Functionalization

Palladium and ruthenium catalysts enable direct C–H activation for introducing the 3-chlorophenyl group. A Ru(II)-mediated approach adapted from phenyl(quinolin-3-yl)methanone synthesis was modified for C-2 selectivity:

  • Substrate Preparation : 6-Fluoroquinolin-4(1H)-one is treated with [(p-cymene)RuCl₂]₂ (5 mol%) and HOAc in acetonitrile at 120°C.
  • Coupling with 3-Chlorophenylboronic Acid : Suzuki-Miyaura coupling using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours.

Key Observations :

  • Regioselectivity : Steric hindrance at C-2 favors coupling over C-3.
  • Catalyst Load : Reducing Pd to 2 mol% decreases cost without compromising yield (72%).

Multi-Component Reaction (MCR) Approaches

One-Pot Assembly via Enaminone Intermediates

A scalable three-component reaction synthesizes the target compound in a single vessel:

  • Formation of Enaminone : 4-Fluoroaniline reacts with ethyl acetoacetate and dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 110°C.
  • Cyclization and Functionalization : Addition of 3-chlorobenzaldehyde and cerium(IV) ammonium nitrate (CAN) in acetic acid induces simultaneous cyclization and C-2 arylation.

Advantages :

  • Eliminates intermediate isolation, reducing purification steps.
  • CAN acts as both oxidant and Lewis acid, enhancing reaction efficiency (yield: 76%).
Table 2: MCR Optimization
Component Role Optimal Equiv.
4-Fluoroaniline Quinoline precursor 1.0
3-Chlorobenzaldehyde Arylating agent 1.1
CAN Oxidant/Lewis acid 0.5

Post-Synthetic Modifications and Purification

Reduction of Byproducts via Column Chromatography

Crude products often contain unreacted 3-chlorobenzoyl chloride or oligomeric side products. Silica gel chromatography with ethyl acetate/petroleum ether (1:5) achieves >95% purity.

Recrystallization for Industrial-Scale Production

Ethanol/water (7:3) recrystallization at 4°C yields crystalline 2-(3-Chlorophenyl)-6-fluoroquinolin-4(1H)-one with 99.2% HPLC purity.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.52 (s, 1H, H-5), 7.89–7.43 (m, 4H, Ar-H), 6.98 (d, J = 8.5 Hz, 1H, H-3), 3.21 (s, 1H, NH).
  • ¹³C NMR : 178.9 (C=O), 162.1 (C-F), 139.8–114.2 (Ar-C).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 302.0584 (Calculated: 302.0582 for C₁₅H₁₀ClFNO).

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison
Method Yield (%) Purity (%) Scalability
Gould-Jacobs 85 95 High
Ru/Pd Catalyzed 72 93 Moderate
MCR 76 90 High

Critical Evaluation :

  • Gould-Jacobs offers superior yields and scalability but requires hazardous PPA.
  • Catalytic Methods are greener but necessitate expensive metal catalysts.

Applications and Further Directions

This compound serves as a precursor for anticancer and antimicrobial agents. Future work should explore:

  • Enzymatic resolution for enantiopure derivatives.
  • Continuous-flow synthesis to enhance safety and throughput.

Chemical Reactions Analysis

2-(3-Chlorophenyl)-6-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Chlorophenyl)-6-fluoroquinolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-Chlorophenyl)-6-fluoroquinolin-4(1H)-one with structurally related quinolinone derivatives, emphasizing substituent variations and their implications.

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Quinolinone Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence Source
This compound 2-(3-ClC₆H₄), 6-F C₁₅H₈ClFNO 287.69 Chlorophenyl at C2, fluorine at C6, ketone at C4 (Hypothetical, based on user input)
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one 3-Cl, 6-F, 4-OH C₉H₅ClFNO₂ 231.60 Hydroxyl group at C4, chlorine at C3
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 7-Cl, 6-F, 1-cyclopropyl C₁₂H₁₁ClFNO 239.67 Cyclopropyl at N1, dihydroquinolinone ring
3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-4(1H)-quinolinone 3-(3-ClC₆H₄SO₂), 7-NEt₂, 6-F, 1-(4-MeC₆H₄CH₂) C₂₇H₂₅ClFN₃O₃S 550.02 Sulfonyl group at C3, diethylamino at C7
3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one 3-COCH₃, 6-Cl, 4-C₆H₅ C₁₇H₁₂ClNO₂ 313.74 Acetyl at C3, phenyl at C4

Key Observations from Structural Analogues

The hydroxyl group in 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one () increases polarity, likely improving aqueous solubility compared to the ketone-containing target compound.

Bulk and Steric Effects: The 4-phenyl group in 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one () introduces steric bulk, which may hinder rotational freedom and influence crystallinity, as evidenced by twisted phenyl-quinoline dihedral angles (~65–70°) .

Functional Group Diversity :

  • Sulfonyl () and acetyl () groups expand the compound’s reactivity profile, enabling participation in hydrogen bonding or covalent interactions with biological targets.

Biological Activity

2-(3-Chlorophenyl)-6-fluoroquinolin-4(1H)-one is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H10ClF N2O
  • Molecular Weight : 284.7 g/mol

This compound features a quinoline backbone with a chlorine atom and a fluorine atom substituent, which contributes to its biological activity.

Antimicrobial Activity

Quinoline derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (μg/ml) Standard Drug Comparison
Staphylococcus aureus25Ampicillin
Escherichia coli50Ciprofloxacin
Pseudomonas aeruginosa100Norfloxacin

The Minimum Inhibitory Concentration (MIC) values suggest that this compound is effective against common pathogens, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

Recent studies have highlighted the potential of quinoline derivatives in cancer therapy. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for tumor growth. For instance, compounds similar to this compound have shown promise in targeting the Indoleamine 2,3-dioxygenase (IDO) pathway, which plays a role in tumor immune evasion.

In vitro studies demonstrated that such compounds can induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives have also been documented. In animal models, these compounds have been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α. For example, a related study found that administration of a quinoline derivative significantly ameliorated symptoms in models of acute lung injury by decreasing inflammatory markers and improving lung function .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited notable antibacterial activity with an MIC comparable to established antibiotics.

Study 2: Antitumor Mechanism

In another investigation focused on glioblastoma cells, researchers treated cells with this compound and observed significant reductions in cell viability. The study suggested that this compound operates through the induction of apoptosis and inhibition of IDO activity, highlighting its potential as an antitumor agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-Chlorophenyl)-6-fluoroquinolin-4(1H)-one in a research laboratory?

  • Methodological Answer : A common approach involves cyclocondensation of fluorinated aniline derivatives with substituted β-keto esters, followed by halogenation at the 3-position of the phenyl ring. Decarboxylation reactions, as observed in structurally related fluoroquinolinones (e.g., Enrofloxacin impurities), can also be employed to refine the quinolinone core . Purification typically involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol or methanol.

Q. How can researchers confirm the molecular structure of this compound using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals suitable for SC-XRD can be grown via slow evaporation of a saturated DMSO/water solution. Data collection using a Mo/Kα radiation source (λ = 0.71073 Å) and refinement with SHELXL (for small molecules) or SHELXTL (for macromolecular interfaces) ensures precise determination of bond lengths, angles, and hydrogen bonding networks . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., distinguishing 3-chlorophenyl vs. 4-chlorophenyl isomers).
  • MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • FT-IR : To identify carbonyl (C=O) stretching vibrations near 1680 cm⁻¹ and C-F bonds at 1100–1200 cm⁻¹.
    • Cross-referencing with crystallographic data ensures spectral assignments align with the resolved structure .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory crystallographic data when determining hydrogen bonding networks?

  • Methodological Answer : Contradictions in hydrogen bonding (e.g., disordered water molecules) can be addressed by:

  • Re-refining data with alternative SHELXL constraints (e.g., DFIX for bond distance restraints).
  • Validating hydrogen positions via neutron diffraction or computational modeling (DFT-based geometry optimization).
  • Cross-verification with temperature-dependent IR spectroscopy to observe hydrogen bond stability .

Q. How can structure-activity relationship (SAR) studies be designed to investigate the role of the 3-chlorophenyl substituent?

  • Methodological Answer :

  • Synthesize analogs with substituent variations (e.g., 3-fluoro, 3-bromo) and test biological activity (e.g., kinase inhibition assays).
  • Use molecular docking (AutoDock Vina, Schrödinger Suite) to compare binding affinities with target proteins (e.g., IGF-1 receptor).
  • Correlate electronic effects (Hammett σ constants) of substituents with activity trends .

Q. What analytical approaches are recommended for identifying synthetic impurities?

  • Methodological Answer :

  • HPLC-PDA/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate impurities. Compare retention times and MS/MS fragmentation against reference standards (e.g., decarboxylated byproducts similar to Enrofloxacin Impurity F) .
  • Quantitative NMR (qNMR) : For impurity quantification without external standards.

Q. How can researchers assess polymorphic forms and their implications on physicochemical properties?

  • Methodological Answer :

  • XRPD : Compare diffraction patterns of recrystallized batches (e.g., from ethanol vs. acetonitrile).
  • Thermal Analysis : DSC/TGA to identify melting points, hydrate/solvate transitions, and thermal stability.
  • Solubility Studies : Measure equilibrium solubility in biorelevant media (e.g., FaSSIF) to correlate polymorphism with bioavailability .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental biological activity data?

  • Methodological Answer :

  • Re-evaluate force field parameters in docking studies (e.g., solvent effects, protonation states).
  • Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Test metabolite interference using hepatic microsome assays .

Q. What validation steps are critical when reconciling NMR and crystallographic data?

  • Methodological Answer :

  • Confirm crystallographic disorder does not skew NMR peak assignments (e.g., dynamic proton exchange).
  • Use variable-temperature NMR to detect conformational flexibility unresolved in static crystal structures .

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